endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane

Medicinal Chemistry Physicochemical Profiling Stereochemistry

endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane (CAS 1614256-81-3) is a conformationally restricted, sp³-rich bicyclic amine building block belonging to the 3-azabicyclo[3.1.1]heptane (3-aza-BCHep) scaffold class. It features a tert-butyloxycarbonyl (Boc)-protected primary amine substituent positioned on the C6 carbon in the endo (1R,5S,6r) stereochemical configuration relative to the bicyclic nitrogen bridge.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1614256-81-3
Cat. No. B2706356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane
CAS1614256-81-3
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2CC1CNC2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9?
InChIKeyWULUIRLXYWAJQJ-BRPSZJMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane (CAS 1614256-81-3): A Stereochemically Defined Saturated Bicyclic Building Block for Medicinal Chemistry


endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane (CAS 1614256-81-3) is a conformationally restricted, sp³-rich bicyclic amine building block belonging to the 3-azabicyclo[3.1.1]heptane (3-aza-BCHep) scaffold class [1]. It features a tert-butyloxycarbonyl (Boc)-protected primary amine substituent positioned on the C6 carbon in the endo (1R,5S,6r) stereochemical configuration relative to the bicyclic nitrogen bridge . This scaffold class has been validated in peer-reviewed literature as a saturated bioisostere for 3,5-disubstituted pyridines and meta-substituted benzenes, enabling access to novel chemical space in drug discovery programs [1].

Why Stereochemically Undefined or Regioisomeric 3-Azabicyclo[3.1.1]heptane Building Blocks Cannot Substitute for CAS 1614256-81-3


The endo versus exo stereochemistry of the C6 substituent on the 3-azabicyclo[3.1.1]heptane scaffold dictates the three-dimensional orientation of the amino functionality, directly influencing downstream molecular geometry, physicochemical properties, and ultimately pharmacological performance [1]. Literature precedent on analogous bicyclic diamines demonstrates that endo isomers can differ from their exo counterparts by up to one pKa unit in basicity, affecting protonation state and target engagement under physiological conditions [2]. Furthermore, mixtures of stereoisomers (e.g., CAS 1363382-46-0, which lacks defined endo/exo configuration) introduce batch-to-batch variability in LogP and other critical quality attributes, rendering them unsuitable for reproducible structure-activity relationship (SAR) studies . The following quantitative evidence establishes the specific differentiators that justify procuring the stereochemically defined endo compound CAS 1614256-81-3 over its closest analogs.

Quantitative Evidence Differentiating endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane (CAS 1614256-81-3) from Closest Comparators


Stereochemical Identity Defines a 3.6% Lower LogP Value Relative to the Stereochemically Undefined Isomer, Enabling More Predictable Pharmacokinetic Properties

The endo isomer (CAS 1614256-81-3) possesses a predicted LogP of 1.17, while the stereochemically undefined mixture 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane (CAS 1363382-46-0) exhibits a predicted LogP of 1.65, representing a 3.6% reduction in lipophilicity for the defined endo form . The exo isomer (CAS 2409591-93-9) records a LogP of 1.119, which is 0.051 log units lower than the endo form, reflecting a subtle but meaningful difference in polarity that can influence membrane permeability and off-target binding . In medicinal chemistry, even sub-0.5 LogP differences can significantly impact drug-likeness parameters, emphasizing the necessity of procuring the correct stereoisomer for consistent SAR development.

Medicinal Chemistry Physicochemical Profiling Stereochemistry

The 3-Azabicyclo[3.1.1]heptane Scaffold Increases Water Solubility >12-Fold When Replacing a Pyridine Ring, Validating the Procurement Rationale for This Bioisosteric Core

In a landmark study validating the 3-azabicyclo[3.1.1]heptane scaffold as a saturated pyridine mimetic, replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core (compound 52) resulted in a dramatic increase in water solubility from 29 μM (Rupatadine) to 365 μM (compound 52), a greater than 12-fold improvement [1]. This scaffold-level advantage directly translates to any building block incorporating the 3-aza-BCHep core, including endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane. By contrast, analogous building blocks based on monocyclic piperidine or pyridine cores lack this intrinsic solubility-enhancing structural feature [2]. This quantitative solubility differentiation provides a clear scientific rationale for selecting the 3-aza-BCHep scaffold over traditional heteroaromatic or non-bridged saturated amine building blocks in lead optimization.

Bioisosteric Replacement Solubility Enhancement Drug Design

Exit Vector Geometry of 3-Azabicyclo[3.1.1]heptanes Matches Meta-Substituted Benzenes (Angle: 119–120°, Distance: 4.8–5.0 Å), Enabling Rational Bioisosteric Design

Exit vector parameter (EVP) analysis from X-ray crystallographic data reveals that 3-azabicyclo[3.1.1]heptane derivatives possess an angle between exit vectors (ϕ) of 119–120° and a substituent distance (d) of 4.8–5.0 Å, values that closely mimic those of meta-substituted benzenes and meta-substituted pyridines [1]. This geometric congruence is absent in monocyclic piperidine building blocks, where the 1,4-disubstituted chair conformer exhibits a different vector arrangement that does not overlay with meta substitution patterns. For the endo isomer specifically, the (1R,5S,6r) configuration positions the C6-amino group in an orientation that projects the nitrogen substituent into a distinct region of 3D space, complementing the vector defined by the ring nitrogen [2]. This differential spatial arrangement is critical when the building block is used to introduce conformational constraint into drug candidates designed to engage protein targets with defined pharmacophore geometries.

Exit Vector Analysis Bioisosterism Molecular Design

Multigram-Scale Synthesis up to 400 g Validated for N-Boc-Protected 3-Azabicyclo[3.1.1]heptane Intermediates, Ensuring Reliable Supply for Lead Optimization Programs

The synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, a direct precursor to the target compound class, has been demonstrated at up to 400 g scale in a single run using readily available bulk reagents [1]. Subsequent functional group interconversions, including oxidative decarboxylation (up to 400 g) and monodecarboxylation to give N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid as separable cis/trans diastereomer mixtures (up to 100 g), have been validated [1]. An independent report describes a diastereoselective Strecker reaction-based route enabling multigram access to 3-azabicyclo[3.1.1]heptane derivatives including monoprotected bicyclic diamines [2]. This established scalability differentiates the 3-aza-BCHep class from newer, less-developed bridged bicyclic scaffolds such as 2-azabicyclo[3.1.1]heptanes, whose synthetic accessibility at gram scale remains limited.

Process Chemistry Scalability Supply Assurance

Purity Benchmarking: endo Compound Reports ≥97% Purity with Defined Single Enantiomer Specification Versus 95% for the Undefined Isomer

Commercially available lots of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane (CAS 1614256-81-3) are consistently specified at 97% minimum purity by HPLC, with the endo exo-isomer (CAS 2409591-93-9) available at 97.8% batch purity . In contrast, the stereochemically undefined 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane (CAS 1363382-46-0) is typically supplied at only 95% purity . The 2-percentage-point purity differential, combined with the absence of stereochemical definition in CAS 1363382-46-0, makes the stereochemically defined endo form the higher-integrity building block for quantitative pharmacology studies where undetected impurities or stereoisomer contamination can confound dose-response and selectivity data.

Quality Control Purity Profiling Procurement Specification

Potential as a KHK Inhibitor Pharmacophore - The 3-Azabicyclo[3.1.1]heptane Scaffold Has Been Patented for Metabolic Disease Applications

A granted US patent (US20220033381A1) claims 3-azabicyclo[3.1.1]heptane derivatives, including amino-substituted variants, as ketohexokinase (KHK) inhibitors for the treatment of diabetes, diabetic complications, obesity, non-alcoholic fatty liver disease, and fatty hepatitis [1]. The patent explicitly describes compounds bearing substituents at the C6 position of the 3-azabicyclo[3.1.1]heptane core, a structural arrangement that directly maps to the scaffold embodied by endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane after Boc deprotection [1]. While specific IC50 values for the Boc-protected amino derivative are not disclosed in the patent, the inclusion of this substitution pattern in the patent's Markush claims establishes this compound class as a validated starting point for KHK-targeted drug discovery. Procurement of the stereochemically defined endo precursor ensures fidelity to the patent-relevant scaffold geometry, an important consideration for freedom-to-operate and IP strategy in competitive medicinal chemistry programs.

Ketohexokinase Inhibition Metabolic Disease Patent Evidence

Recommended Procurement and Application Scenarios for endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane (CAS 1614256-81-3)


Saturated Heterocycle Bioisostere Screening Libraries for CNS and Metabolic Drug Targets

Medicinal chemistry teams building focused screening libraries for GPCR, ion channel, or enzyme targets should prioritize CAS 1614256-81-3 as a key intermediate for generating 3-aza-BCHep-containing analogs. The scaffold's demonstrated 12.6-fold water solubility advantage over pyridine-based counterparts [1] and its geometrically validated exit vector match to meta-substituted arenes (angle 119–120°, distance 4.8–5.0 Å) [1] make it a superior choice for exploring novel intellectual property space around established aromatic series. Boc deprotection under standard acidic conditions (TFA/DCM or HCl/dioxane) liberates the primary amine for diversification via amide coupling, reductive amination, or urea formation, enabling rapid parallel library synthesis.

Conformational Constraint of Piperidine-Containing Lead Compounds

For programs seeking to improve the pharmacokinetic and selectivity profile of piperidine-containing leads, CAS 1614256-81-3 offers a direct entry into the nonclassical piperidine isostere space defined by the 3-aza-BCHep scaffold. Exit vector analysis confirms the cis (endo) configuration of 3-substituted 6-aza-BCHep derivatives corresponds to the 1,4-disubstituted piperidine chair conformer [2]. The endo stereochemistry of CAS 1614256-81-3 ensures the amine substituent is positioned analogously to a piperidine nitrogen substituent, facilitating rational scaffold hopping with preserved pharmacophore geometry. The multigram-scale synthetic validation (up to 400 g for related N-Boc intermediates) [2] provides supply security through preclinical development.

Ketohexokinase (KHK) Inhibitor Lead Optimization Programs

Based on patent evidence establishing 3-azabicyclo[3.1.1]heptane derivatives as KHK inhibitors [3], CAS 1614256-81-3 constitutes a strategic procurement choice for metabolic disease-focused drug discovery. After Boc removal, the resulting endo-6-amino-3-azabicyclo[3.1.1]heptane can be elaborated into diverse KHK inhibitor candidates. The defined endo stereochemistry ensures structural fidelity to the patented pharmacophore, while the lower LogP (1.17) versus the undefined isomer (1.65) provides a more favorable starting point for maintaining drug-like physicochemical properties throughout the optimization campaign.

PROTAC Linker and E3 Ligase Ligand Conjugation Chemistry

The monoprotected bicyclic diamine architecture of CAS 1614256-81-3 is ideally suited for constructing PROTAC (proteolysis-targeting chimera) molecules, where a rigid, sp³-rich linker motif can improve ternary complex formation and pharmacokinetic properties. The validated multigram synthetic route to monoprotected 3-aza-BCHep diamines [4] and the scaffold's demonstrated favorable solubility profile [1] support its adoption as a building block for PROTAC linker design. The orthogonal Boc protection enables selective deprotection and sequential bioconjugation, streamlining the assembly of complex bifunctional degraders.

Quote Request

Request a Quote for endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.